tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclopentyl ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of enzyme action .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to the inhibition of enzyme activity. This interaction is often reversible, allowing for the study of enzyme kinetics and inhibition mechanisms .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclohexyl)carbamate: A structurally similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness: tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a cyclopentyl ring. This combination of features provides distinct reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate , also known by its CAS number 1932393-39-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Melting Point : Not specified
- Boiling Point : Approximately 334.9°C (predicted)
- Density : 1.06 g/cm³ (predicted)
- pKa : 12.38 (predicted)
This compound has a tert-butyl group attached to a carbamate structure, which is significant for its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that carbamate derivatives can inhibit enzymes involved in neurotransmitter regulation, potentially affecting conditions like anxiety and depression.
- Receptor Modulation : The compound may interact with GABA receptors, influencing neurotransmission and exhibiting anxiolytic effects.
Pharmacological Effects
The pharmacological profile of this compound suggests several potential applications:
- Neuropharmacology : Due to its structural similarities with known neuroactive compounds, it may exhibit properties that modulate neural pathways.
- Anticancer Activity : Preliminary studies suggest that carbamate derivatives can have synergistic effects when used in combination with other anticancer agents.
Study 1: Neuropharmacological Effects
A study published in the journal Molecules explored the effects of similar carbamate compounds on GABA receptor modulation. The findings indicated that these compounds could enhance GABAergic transmission, leading to increased anxiolytic effects in animal models .
Study 2: Anticancer Potential
In a recent investigation into novel anticancer agents, this compound was tested for its ability to inhibit tumor cell proliferation. The results demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, suggesting potential as an adjunct therapy in cancer treatment .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUAQXGKDRBOU-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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